molecular formula C9H20O B2891649 (2S)-3-Ethyl-2-methylhexan-1-ol CAS No. 2248219-19-2

(2S)-3-Ethyl-2-methylhexan-1-ol

Cat. No.: B2891649
CAS No.: 2248219-19-2
M. Wt: 144.258
InChI Key: UDZCUJOKBNABRS-VEDVMXKPSA-N
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Description

(2S)-3-Ethyl-2-methylhexan-1-ol is a branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. Its structure features a hydroxyl group at position 1, a methyl group at position 2 (with S-configuration), and an ethyl group at position 3 on a hexanol backbone. This stereospecific branching distinguishes it from simpler linear or racemic alcohols.

Properties

IUPAC Name

(2S)-3-ethyl-2-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-9(5-2)8(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCUJOKBNABRS-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-2-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-3-Ethyl-2-methylhexan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-2-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (2S)-3-Ethyl-2-methylhexan-1-one or (2S)-3-Ethyl-2-methylhexanoic acid.

    Reduction: (2S)-3-Ethyl-2-methylhexane.

    Substitution: (2S)-3-Ethyl-2-methylhexyl chloride.

Scientific Research Applications

(2S)-3-Ethyl-2-methylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Ethyl-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexanol (CAS 104-76-7)

  • Molecular Formula : C₈H₁₈O
  • Molecular Weight : 130.23 g/mol
  • Key Differences :
    • Lacks the methyl group at position 2 and has an ethyl group at position 2 instead of 3.
    • Linear branching vs. the target compound’s stereospecific branching.
  • Physical Properties : Boiling point ~184–185°C (literature value), low water solubility.
  • Applications : Widely used as a solvent and plasticizer .
  • Safety : Classified as an irritant; first-aid measures include immediate removal of contaminated clothing .

(2S,3R)-2-Ethylhexane-1,3-diol (CAS 2166222-20-2)

  • Molecular Formula : C₈H₁₈O₂
  • Molecular Weight : 146.23 g/mol
  • Key Differences :
    • Contains two hydroxyl groups (positions 1 and 3) compared to the target’s single hydroxyl.
    • Ethyl group at position 2 and R-configuration at position 3.
  • Reactivity : Diol structure enhances polarity and solubility in polar solvents .

3-Methyl-3-sulfanylhexan-1-ol

  • Molecular Formula : C₇H₁₆OS
  • Molecular Weight : 148.26 g/mol
  • Key Differences :
    • Sulfanyl (-SH) group at position 3 instead of ethyl.
    • Tertiary alcohol structure vs. the target’s primary alcohol.
  • Applications : Used in flavor and fragrance industries due to its sulfur-containing functional group .

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Key Differences :
    • Cyclic structure with isopropyl and methyl substituents.
    • Tertiary alcohol vs. primary alcohol in the target compound.
  • Applications: Prominent in perfumery for its minty, herbaceous notes .
  • Physical Properties : Boiling point 92°C, low volatility, and skin-friendly profile .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Functional Groups Applications Hazards
(2S)-3-Ethyl-2-methylhexan-1-ol C₉H₂₀O 144.25 Not reported Primary alcohol, branched Not reported Not reported
2-Ethylhexanol C₈H₁₈O 130.23 ~184–185 Primary alcohol, linear Solvent, plasticizer Irritant
(2S,3R)-2-Ethylhexane-1,3-diol C₈H₁₈O₂ 146.23 Not reported Diol, branched Not reported Not reported
3-Methyl-3-sulfanylhexan-1-ol C₇H₁₆OS 148.26 Not reported Thiol, tertiary alcohol Flavor/fragrance Not reported
(1R,2S,5R)-Cyclohexanol C₁₀H₂₀O 156.27 92 Tertiary alcohol, cyclic Cosmetics, fragrances Skin-friendly

Research Findings and Insights

  • Stereochemical Impact: The S-configuration at position 2 in the target compound may influence its interaction with chiral catalysts or biological systems, a property absent in racemic analogs like 2-ethylhexanol .
  • Solubility Trends: Branched diols (e.g., 2-ethylhexane-1,3-diol) exhibit higher solubility in polar solvents than monohydric alcohols due to increased hydrogen bonding .
  • Safety Profiles: While 2-ethylhexanol requires careful handling due to irritant properties , cyclic alcohols like (1R,2S,5R)-cyclohexanol are noted for their compatibility with skin .

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